2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring and a piperidine ring .
Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic, contributing to the stability of the molecule. The piperidine ring is a saturated six-membered ring with one nitrogen atom, which can contribute to the basicity of the molecule .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of reactions, including alkylation, acylation, and nitration . Piperidines can be transformed into a variety of other functional groups through reactions such as oxidation and halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure, including the nature and position of any substituents. In general, benzimidazoles are relatively stable and have moderate to high melting points .Aplicaciones Científicas De Investigación
Discovery and Clinical Candidate Designation
The compound 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity for ACAT-1 over ACAT-2. This discovery emphasizes the compound's potential in treating diseases associated with ACAT-1 overexpression, marking it as a significant advancement in the field of therapeutic agents targeting metabolic pathways (Shibuya et al., 2018).
Antimicrobial Nano-Materials
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have demonstrated noteworthy antimicrobial activities against pathogenic bacteria and Candida species. Their screening revealed a pronounced efficacy against fungi over bacteria, with compounds showing significant anticandidal activity. This research underlines the importance of structural modifications on the biological activity of these compounds, pointing to their potential use in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Molecular Docking and Antimicrobial Activity
In the quest for new antimicrobial agents, novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings. These compounds showed moderate to good binding energies, indicating their potential as antimicrobial and antioxidant agents. This research highlights the significance of integrating computational methods in the drug discovery process for identifying promising candidates with antimicrobial and antioxidant properties (Flefel et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O.C2H2O4/c1-16-10-20-21(11-17(16)2)27(15-24-20)13-18-5-8-26(9-6-18)14-22(28)25-19-4-3-7-23-12-19;3-1(4)2(5)6/h3-4,7,10-12,15,18H,5-6,8-9,13-14H2,1-2H3,(H,25,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZXTIWJSNXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC4=CN=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.